Sulfo DBCO-PEG4-amine
Description
Contextualizing Bioorthogonal Ligation in Modern Research Paradigms
Bioorthogonal ligation refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. pcbiochemres.commdpi.comnih.gov This concept, first introduced by Carolyn Bertozzi in the early 2000s, has revolutionized the study of biomolecules in their natural environments. pcbiochemres.comnih.gov Traditional methods for labeling biomolecules often require harsh conditions or the use of catalysts that can be toxic to cells. biochempeg.com Bioorthogonal reactions, in contrast, are designed to be highly selective and biocompatible, enabling researchers to tag and track molecules like proteins, glycans, lipids, and nucleic acids within live cells and even whole organisms. mdpi.comnih.govnih.gov This has opened up new avenues for understanding complex biological processes, developing diagnostic tools, and designing targeted therapies. pcbiochemres.com
The Significance of Copper-Free Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) in Bioconjugation
A cornerstone of bioorthogonal chemistry is "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. biochempeg.comnih.gov The most prominent click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limits its application in living systems. biochempeg.comacs.org
To address this limitation, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. acs.org SPAAC is a type of "copper-free click chemistry" that utilizes a strained cyclooctyne (B158145), such as DBCO, which reacts spontaneously with an azide-functionalized molecule. biochempeg.comlumiprobe.com The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a toxic metal catalyst. sigmaaldrich.comchempep.com This makes SPAAC an ideal tool for in vivo bioconjugation, enabling researchers to perform highly specific labeling experiments in live cells and organisms with minimal perturbation. biochempeg.comsigmaaldrich.comchempep.com
Structural and Functional Rationale of Sulfo DBCO-PEG4-amine Design in Research
The design of this compound is a prime example of rational molecular engineering for advanced bioconjugation applications. chemimpex.combroadpharm.com Each component of the molecule serves a distinct and crucial purpose:
PEG4 Spacer : The tetra-polyethylene glycol (PEG4) linker is a flexible, hydrophilic spacer that connects the DBCO group to the amine. chemimpex.combroadpharm.comchempep.com This spacer arm provides several advantages. Firstly, it further increases the water solubility and biocompatibility of the molecule. rsc.orgthermofisher.com Secondly, the flexibility of the PEG chain reduces steric hindrance, allowing the DBCO group to more easily access and react with the target azide (B81097). interchim.fraxispharm.com The length of the PEG spacer can be tuned to optimize the distance between the conjugated molecules, which can be important for maintaining the function of the biomolecule. thermofisher.comthermofisher.com
Amine Group : The terminal amine group (-NH2) provides a versatile point of attachment for a wide range of molecules. broadpharm.comaxispharm.com This primary amine can readily react with activated esters (like NHS esters), carboxylic acids, and other functional groups to form stable amide bonds. broadpharm.commedkoo.comthermofisher.com This allows researchers to conjugate this compound to proteins, antibodies, fluorescent dyes, drug molecules, or other probes of interest. chemimpex.comaxispharm.com
Overview of Research Utility and Scope of this compound Conjugates
The unique combination of features in this compound makes it a highly versatile reagent with a broad range of applications in biomedical research. chemimpex.com Conjugates created using this linker are employed in various cutting-edge studies:
Targeted Drug Delivery : By attaching a therapeutic agent to this compound and then clicking it onto an azide-modified antibody or other targeting ligand, researchers can create highly specific drug delivery systems. chemimpex.com These systems can selectively deliver cytotoxic drugs to cancer cells, minimizing off-target effects. chempep.com
Advanced Imaging : Fluorescent dyes can be conjugated to this compound to create probes for molecular imaging. chemimpex.com These probes can be used to label and visualize specific biomolecules in living cells, providing insights into their localization and dynamics. nih.govchempep.com
Nanoparticle Functionalization : The surface of nanoparticles can be modified with this compound to improve their stability, solubility, and targeting capabilities for both therapeutic and diagnostic applications. chempep.comchemimpex.com
PROTACs : this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.comglpbio.com
Properties
CAS No. |
2055198-05-3 |
|---|---|
Molecular Formula |
C32H42N4O10S |
Molecular Weight |
674.77 |
IUPAC Name |
Sulfo DBCO-PEG4-amine |
InChI |
InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |
InChI Key |
STVKRTXHJIWDHK-UHFFFAOYSA-N |
SMILES |
O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in H2O |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulfo DBCO-PEG4-amine |
Origin of Product |
United States |
Mechanistic and Methodological Foundations of Sulfo Dbco Peg4 Amine Bioconjugation
Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Dibenzocyclooctyne (DBCO) Moieties
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a type of copper-free click chemistry that involves the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage. glenresearch.comrsc.org The driving force for this reaction is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and without the need for a cytotoxic copper catalyst. glenresearch.cominterchim.fr
The dibenzocyclooctyne (DBCO) moiety is a key player in SPAAC. glenresearch.cominterchim.frinterchim.fr Its fused aromatic rings contribute to the ring strain, making it highly reactive towards azides. The reaction mechanism is a concerted [3+2] cycloaddition, where the azide and the alkyne react in a single step to form two regioisomeric triazole products. researchgate.net This reaction is highly specific, as neither the DBCO nor the azide group reacts with other functional groups commonly found in biological systems, ensuring the bioorthogonality of the conjugation. interchim.frinterchim.frinterchim.fr
Reaction Kinetics and Efficiency of Sulfo DBCO-PEG4-amine in Aqueous Environments
The "Sulfo" group in this compound refers to a sulfonate group, which imparts high water solubility to the molecule. broadpharm.comiris-biotech.de This is a critical feature for bioconjugation reactions, which are typically performed in aqueous buffers. interchim.fr The polyethylene (B3416737) glycol (PEG) spacer (PEG4) further enhances hydrophilicity and provides a flexible linker between the DBCO group and the terminal amine. interchim.frconju-probe.com
The reaction kinetics of SPAAC with DBCO derivatives are generally fast, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. A study investigating the kinetics of a sulfo DBCO-amine with model azides in various buffers found that reaction rates were influenced by buffer type, pH, and temperature. rsc.org For instance, reactions in HEPES buffer were generally faster than in PBS. rsc.org The presence of a PEG linker has been shown to enhance reaction rates. researchgate.net The efficiency of the reaction is high, often yielding quantitative or near-quantitative formation of the stable triazole product. interchim.frinterchim.fr
Orthogonality and Chemoselectivity of this compound Reactions within Complex Biological Systems
A key advantage of SPAAC using DBCO reagents is its exceptional orthogonality and chemoselectivity. glenresearch.cominterchim.frbroadpharm.combio-connect.nl The DBCO group is specifically reactive towards azides and does not cross-react with other functional groups present in complex biological milieu, such as amines, thiols, or carboxylic acids. interchim.frinterchim.frinterchim.fr This high degree of specificity allows for the precise labeling of azide-modified biomolecules in the presence of a vast excess of other potentially reactive species. lumiprobe.com
This bioorthogonality is crucial for applications in living cells and organisms, where off-target reactions can lead to toxicity or confounding results. aatbio.com The reaction proceeds under mild, physiological conditions (neutral pH, ambient temperature), further ensuring its compatibility with biological systems. While DBCO can react with thiols (thiol-yne addition), the rate of this reaction is significantly slower than the reaction with azides, making it a minor side reaction in most applications. lumiprobe.com
Strategic Utilization of the Amine Moiety for Secondary Functionalization
The terminal primary amine group on this compound provides a versatile handle for subsequent or secondary functionalization, allowing for the construction of more complex bioconjugates. chemimpex.commedkoo.cominterchim.friris-biotech.deconju-probe.comcreativepegworks.com
Amidation and Esterification Strategies for Amine Conjugation
The primary amine of this compound can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. medkoo.combroadpharm.com This is a widely used strategy for attaching the Sulfo DBCO-PEG4 moiety to proteins, antibodies, or other molecules containing carboxyl groups. medkoo.com The reaction is typically carried out in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). medkoo.combroadpharm.com Similarly, the amine can participate in esterification reactions, though amidation is more common for creating stable bioconjugates. chemimpex.commedkoo.com
Reductive Amination Approaches with this compound
Reductive amination offers another route for conjugating this compound to molecules containing aldehydes or ketones. creativepegworks.combiochempeg.com The primary amine reacts with the carbonyl group to form a transient imine or Schiff base, which is then reduced to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.org This method is particularly useful for modifying glycoproteins or other biomolecules that have been oxidized to introduce aldehyde functionalities. creativepegworks.com
Optimization of Reaction Conditions for this compound Conjugations
To achieve high efficiency and specificity in bioconjugation reactions with this compound, it is often necessary to optimize the reaction conditions. broadpharm.comconju-probe.comresearchgate.netacs.org
Key parameters to consider for optimizing SPAAC reactions include:
Concentration: Higher concentrations of the reactants will lead to faster reaction rates. interchim.fr
Temperature: While SPAAC proceeds at room temperature, increasing the temperature to 37°C can accelerate the reaction. interchim.frresearchgate.net
pH: The optimal pH for SPAAC can vary depending on the specific reactants and buffer system. A study on sulfo-DBCO-amine showed that higher pH values generally increased reaction rates, except in HEPES buffer. rsc.org For amine-reactive conjugations using NHS esters, a pH range of 7-9 is typically recommended. interchim.fr
Buffer: The choice of buffer can significantly impact reaction kinetics. rsc.orgrsc.org It is crucial to avoid buffers containing azides, as they will compete with the azide-modified biomolecule for reaction with the DBCO group. interchim.fr
A systematic study on the effects of buffer, pH, and temperature on SPAAC reaction rates using a sulfo DBCO-amine provides valuable insights for optimization. The study found that HEPES buffer at pH 7 yielded the highest rate constants compared to PBS, MES, and borate (B1201080) buffers. rsc.org
Interactive Data Table: Factors Affecting SPAAC Reaction Rates
| Parameter | General Trend | Notes |
| Buffer Type | HEPES often shows higher rates than PBS. rsc.org | Buffer components can influence reaction kinetics. |
| pH | Higher pH (up to ~8.5) generally increases rates. rsc.org | Effect can be buffer-dependent. |
| Temperature | Increased temperature (e.g., 37°C vs. 25°C) accelerates the reaction. researchgate.net | Important for in vivo applications. |
| Reactant Structure | Electron-donating groups on the azide can increase the reaction rate. rsc.org | Steric hindrance around the azide or alkyne can decrease the rate. researchgate.net |
pH Considerations and Buffer Selection for Bioconjugation
The efficiency of bioconjugation reactions involving this compound is significantly influenced by the pH and the composition of the buffer system. The strain-promoted azide-alkyne cycloaddition (SPAAC) itself is generally effective across a broad pH range; however, the stability and reactivity of the biomolecules and the functional groups involved necessitate careful pH control.
For the coupling of the amine group of this compound to a carboxyl group on a target molecule, the reaction is typically performed in a slightly acidic to neutral environment (pH 5.5-7.4) to activate the carboxyl groups using carbodiimide (B86325) chemistry (e.g., with EDC and NHS). mdpi.com Conversely, when conjugating a DBCO-NHS ester to a primary amine on a biomolecule, a pH range of 7-9 is favored to promote the acylation reaction while minimizing hydrolysis of the NHS ester. interchim.fr
Studies have systematically investigated the effect of different buffers on SPAAC reaction rates. One study found that HEPES buffer consistently yielded higher reaction rates compared to PBS, with an average rate increase of 37 ± 20%. researchgate.net Another study observed that reactions in methanol (B129727) were highly efficient, while those in bovine serum albumin (BSA) solution required longer times and elevated temperatures to achieve completion. rsc.org It is crucial to avoid buffers containing azides, as they will directly compete with the azide-modified target molecule for the DBCO reagent. interchim.fr
General recommendations for buffer selection in SPAAC reactions include:
Phosphate-buffered saline (PBS): A commonly used buffer, though it may result in slower kinetics compared to other systems. interchim.frresearchgate.net
HEPES: Often demonstrates higher reaction rates. interchim.frresearchgate.net
Borate buffer: A viable alternative. interchim.frresearchgate.net
Carbonate/bicarbonate buffer: Suitable for reactions requiring a higher pH. interchim.fr
A study on SPAAC kinetics revealed that higher pH values generally lead to increased reaction rates, with the exception of reactions conducted in HEPES buffer. researchgate.net This highlights the importance of empirical optimization for specific applications.
Table 1: Recommended Buffers for this compound Bioconjugation
| Buffer System | Typical pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2-7.4 | Widely used, but may exhibit slower reaction kinetics. interchim.frresearchgate.net |
| HEPES | 7.0-7.5 | Often results in faster reaction rates compared to PBS. interchim.frresearchgate.net |
| Borate Buffer | 8.0-9.0 | Suitable for reactions requiring a more alkaline environment. interchim.fr |
| Carbonate/Bicarbonate Buffer | 9.0-9.6 | Used for specific applications where a higher pH is necessary. interchim.fr |
This table is interactive. Click on the headers to sort the data.
Molar Ratio Determination and Yield Enhancement in this compound Reactions
Optimizing the molar ratio of the DBCO reagent to the azide-containing molecule is a critical step in maximizing conjugation yield and minimizing unwanted side products. Typically, an excess of the DBCO-containing reagent is used to drive the reaction to completion. interchim.fr
To further enhance the yield, several factors can be manipulated:
Concentration: Reactions are more efficient at higher concentrations of the reactants. interchim.fruzh.ch
Temperature: While many SPAAC reactions proceed efficiently at room temperature, increasing the temperature (e.g., to 37°C) can accelerate the reaction rate. interchim.frnih.gov
Reaction Time: Typical reaction times range from 2 to 12 hours. interchim.frinterchim.fr Extending the incubation period can lead to improved efficiency. interchim.fr For larger PEG linkers, reaction times of 12-24 hours may be necessary. interchim.fr
A study optimizing the conjugation of a DBCO-modified oligonucleotide to a nanobody found that a 2-fold excess of the azide-functionalized nanobody resulted in a near-complete reaction. researchgate.net This demonstrates that the optimal ratio can be dependent on the specific biomolecules being conjugated.
Table 2: Factors Influencing Yield in this compound Reactions
| Parameter | Recommended Range/Condition | Rationale |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | Drives the reaction to completion; excess can be detrimental. interchim.frnih.govresearchgate.net |
| Concentration | High micromolar range | Increases the probability of molecular collision. interchim.fruzh.ch |
| Temperature | 4°C to 37°C | Higher temperatures generally increase reaction rates. interchim.frnih.gov |
| Reaction Time | 2 to 24 hours | Longer incubation can improve conjugation efficiency. interchim.frinterchim.fr |
This table is interactive. Click on the headers to sort the data.
Impact of Polyethylene Glycol (PEG) Spacer on Reaction Efficiency and Steric Hindrance Reduction
The polyethylene glycol (PEG) spacer arm in this compound is not merely a passive linker; it actively contributes to the success of the bioconjugation reaction in several ways.
Increased Solubility and Stability: The hydrophilic nature of the PEG chain enhances the water solubility of the otherwise hydrophobic DBCO moiety. interchim.frinterchim.frmedkoo.combroadpharm.com This is particularly advantageous when working with biomolecules in aqueous buffers, as it helps to prevent aggregation and precipitation. interchim.fr The sulfo group further contributes to this enhanced solubility. broadpharm.comiris-biotech.de
Reduction of Steric Hindrance: The flexible and extended nature of the PEG4 spacer provides a physical separation between the DBCO group and the molecule to which it is attached. lumiprobe.com This separation minimizes steric hindrance, which can otherwise impede the approach of the azide-functionalized binding partner to the reactive DBCO core. lumiprobe.comthieme-connect.deresearchgate.net By reducing these steric clashes, the PEG linker facilitates a more efficient cycloaddition reaction. mdpi.com Research has shown that the presence of a PEG linker can enhance SPAAC reaction rates by 31 ± 16%. researchgate.net
Improved Accessibility: The length of the PEG spacer allows the reactive DBCO group greater freedom of movement, making it more accessible to the azide group on the target molecule. interchim.fr This is especially important when conjugating large biomolecules like antibodies, where the target azide may be located in a less accessible region of the protein's surface. nih.govresearchgate.net
The choice of PEG spacer length can be tailored to the specific application. While the PEG4 spacer in this compound is effective for many purposes, longer PEG chains are also available and may be beneficial in cases of extreme steric hindrance or when a greater degree of separation between the conjugated molecules is desired. interchim.fr
Advanced Bioconjugation Strategies Employing Sulfo Dbco Peg4 Amine
Conjugation to Proteins and Peptides for Research Applications
Sulfo DBCO-PEG4-amine is instrumental in the modification of proteins and peptides for a variety of research purposes. chemimpex.com Its amine group can be readily coupled to the carboxyl groups of amino acid residues like aspartic acid and glutamic acid, or to the C-terminus of a peptide or protein. This reaction typically requires the presence of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond. broadpharm.commedkoo.com The hydrophilic nature of the sulfo group and the PEG spacer helps to maintain the solubility and stability of the resulting protein conjugate in aqueous environments. broadpharm.comaxispharm.com
Achieving site-specific modification of proteins is crucial for preserving their biological activity and creating well-defined conjugates. One strategy involves the use of enzymes like sortase, which catalyzes the ligation of a target protein containing a specific recognition sequence (e.g., LPXTG) to a molecule with an N-terminal glycine (B1666218) motif. broadpharm.com Researchers have utilized a triglycine-bearing DBCO-PEG4 linker to site-specifically label proteins, which can then be further modified with azide-containing molecules. broadpharm.com
Another approach for site-specific modification involves the introduction of non-natural amino acids with unique reactive handles into the protein structure through cell-free expression systems. medkoo.com This allows for the precise placement of an azide (B81097) group, which can then be selectively reacted with the DBCO group of this compound. This method has been employed in the production of site-specific antibody-drug conjugates. medkoo.com
Antibodies are frequently functionalized with this compound to create targeted therapeutics and diagnostic agents. chemimpex.comchemimpex.com A common protocol involves the activation of the antibody's carboxyl groups (present in glutamic and aspartic acid residues) with EDC and NHS, followed by the addition of this compound to form a stable amide linkage. nih.gov The resulting DBCO-functionalized antibody can then be conjugated to an azide-containing molecule of interest, such as a drug, a fluorescent dye, or an oligonucleotide, through a copper-free click reaction. nih.govnih.gov
The molar ratio of the DBCO linker to the antibody is a critical parameter that needs to be optimized to control the degree of labeling and avoid potential issues like protein aggregation or loss of antibody specificity. nih.gov For instance, in one study, a molar ratio of approximately 5 to 10 moles of DBCO per mole of antibody yielded the highest conjugation efficiency in a subsequent click chemistry reaction. nih.gov
Table 1: Research Findings on Antibody Functionalization
| Application | Key Finding | Reference |
|---|---|---|
| Pretargeted Drug Delivery | Anti-PD-L1 antibodies were functionalized with DBCO-PEG4-NHS ester. A 1:5 molar ratio of antibody to DBCO reagent was used for the functionalization of primary amine groups. | nih.gov |
| Oligonucleotide Conjugation | Investigated different DBCO crosslinkers for antibody functionalization and found that a molar excess of 5 to 10 moles of DBCO per mole of antibody resulted in the highest conjugation yield. | nih.gov |
| Virus-Based Nanoparticle Functionalization | Azide-modified Trastuzumab was conjugated to DBCO-functionalized virus-like nanoparticles via copper-free click chemistry. | nih.gov |
Site-Specific Modification Approaches Utilizing this compound
Oligonucleotide and Nucleic Acid Labeling with this compound
This compound is also employed for the labeling of oligonucleotides and nucleic acids. chemimpex.com Amine-modified oligonucleotides can be reacted with the NHS ester derivative of Sulfo DBCO-PEG4 to introduce the DBCO moiety. igem.org This DBCO-labeled oligonucleotide can then be used in various applications, including the construction of antibody-oligonucleotide conjugates for proximity ligation assays (PLA), a technique used for sensitive protein detection. nih.gov In a typical labeling protocol, an amine-modified oligonucleotide is incubated with DBCO-PEG4-NHS ester in a buffer solution, followed by purification to remove excess reagents. igem.org The efficiency of the labeling reaction and the stability of the resulting conjugate are important considerations for downstream applications.
Functionalization of Carbohydrates and Glycans for Research
The functionalization of carbohydrates and glycans with this compound opens up avenues for studying their biological roles. chemimpex.com For instance, hyaluronic acid (HA), a major component of the extracellular matrix, has been modified using this compound. mdpi.com In this process, the carboxylic acid groups of HA are activated with EDC and NHS, followed by reaction with the amine group of the linker. mdpi.com The resulting DBCO-functionalized HA can then be further conjugated with azide-modified molecules, such as polymers, to create novel biomaterials with specific properties. mdpi.com This approach has been used to develop thermoresponsive hydrogels for potential applications in osteoarthritis management. mdpi.com
Another strategy for glycan labeling involves the metabolic incorporation of unnatural sugars bearing an azide group into cellular glycans. nih.gov These azide-labeled glycans can then be detected and visualized by reacting them with a DBCO-containing probe, such as a fluorescent dye attached to a DBCO linker. nih.gov
Table 2: Research Findings on Carbohydrate and Glycan Functionalization
| Biomolecule | Method | Key Finding | Reference |
|---|---|---|---|
| Hyaluronic Acid (HA) | Amidation reaction with this compound in the presence of EDC and NHS. | Successfully synthesized thermoresponsive HA-based polymers with potential for in situ hydrogel formation. The degree of substitution was determined using 1H NMR spectroscopy. | mdpi.com |
| Cell-surface glycans | Metabolic labeling with azido (B1232118) sugars followed by reaction with a DBCO-functionalized fluorescent probe. | Demonstrated the ability to selectively label and visualize specific glycan populations in bacteria. | nih.gov |
| N-glycans | Reductive amination to label the reducing end of glycans with an amine-containing tag. | A well-established method for glycan analysis, often used prior to separation and mass spectrometry. | nih.gov |
Integration with Nanomaterials and Delivery Platforms in Preclinical Research
The unique properties of this compound make it a valuable tool for the surface modification of nanomaterials and the development of targeted drug delivery platforms in preclinical research. chemimpex.com
Liposome and Exosome Engineering with this compound
The surface functionalization of lipid-based nanoparticles, such as liposomes and exosomes, is a critical strategy for enhancing their therapeutic efficacy. This compound is a key reagent in this field, enabling the covalent attachment of targeting ligands, imaging agents, and other functional molecules to the vesicle surface through copper-free click chemistry. Its utility stems from the combination of a highly reactive DBCO group for azide-alkyne cycloaddition, a hydrophilic PEG4 spacer that improves solubility and reduces steric hindrance, and a terminal amine group for initial conjugation steps. axispharm.comchemimpex.com
The engineering of exosomes, which are natural nanovesicles involved in intercellular communication, is a rapidly advancing area. Researchers are harnessing exosomes as "bioscaffolds" for targeted drug delivery and immunotherapy. nih.gov A common strategy involves modifying the exosome surface proteins, which are rich in amine groups. nih.gov While some studies utilize NHS esters of DBCO (e.g., DBCO-Sulfo-NHS) to directly react with these amines, nih.govmdpi.com the principle of using a DBCO moiety for subsequent click chemistry reactions is central.
A notable application involves the development of nanobioconjugates for cancer therapy. In one study, azide-modified exosomes derived from M1 macrophages were conjugated with antibodies (aCD47 and aSIRPα) that had been previously modified with this compound. nih.govacs.org This was achieved by first creating a pH-sensitive benzoic imine bond between the antibodies and the DBCO reagent. The resulting DBCO-functionalized antibodies were then "clicked" onto the azide-modified exosomes. This sophisticated dual-targeted system was designed to first target CD47 on tumor cells, and then, in the acidic tumor microenvironment, release the SIRPα antibody to further enhance the therapeutic effect. nih.govacs.org
The modification process allows for precise control over the surface chemistry of these vesicles, enabling the attachment of various molecules without the need for harsh, catalyst-based reactions that could compromise the integrity of the biomolecules. chemimpex.commdpi.com This approach facilitates the creation of advanced drug delivery systems with improved targeting and stability. chemimpex.com
| Application Area | Vesicle Type | Conjugation Strategy | Purpose | Research Finding |
| Cancer Immunotherapy | Exosomes (from M1 Macrophages) | 1. Modification of aCD47 & aSIRPα antibodies with this compound via a pH-sensitive bond. 2. Copper-free click chemistry to conjugate the DBCO-antibodies to azide-modified exosomes. | To create a dual-targeted nanobioconjugate that targets tumor cells and responds to the acidic tumor microenvironment. | The engineered exosomes successfully targeted tumor cells and demonstrated pH-responsive release of a secondary antibody, showcasing a sophisticated, stimuli-responsive therapeutic strategy. nih.govacs.org |
| Targeted Drug Delivery | Exosomes | Functionalization with DBCO-Sulfo-NHS (a related compound) followed by click chemistry with azide-modified molecules (e.g., targeting peptides, imaging agents). | To enhance the specific delivery of exosomes to target tissues and to visualize their distribution. | Click chemistry allows for the stable and variable modification of exosome surface proteins under physiological conditions, improving their potential for targeted therapies. nih.govmdpi.com |
Hydrogel and Biomaterial Functionalization for Tissue Engineering Research
In tissue engineering and regenerative medicine, hydrogels and other biomaterials serve as scaffolds that mimic the natural extracellular matrix (ECM), supporting cell growth and tissue formation. This compound is instrumental in the functionalization of these materials, allowing for their covalent cross-linking and modification with bioactive molecules. mdpi.comruixibiotech.com The reagent's water solubility is a significant advantage, enabling reactions to be performed in aqueous, biocompatible conditions. mdpi.combroadpharm.commdpi.com
A prominent application is in the development of advanced hydrogels from natural polymers like hyaluronic acid (HA) and alginate. mdpi.comnih.gov In one line of research, thermoresponsive HA-based hydrogels were synthesized for potential use in osteoarthritis treatment. mdpi.comresearchgate.net HA was first derivatized with this compound in an amidation reaction, using EDC and NHS to activate the carboxylic acid groups of the HA backbone. mdpi.com The resulting HA-DBCO polymer was then cross-linked with an azide-modified polymer (PNIPAM-N3) via a copper-free click reaction. This approach yielded hydrogels with enhanced resistance to enzymatic and oxidative degradation compared to unmodified HA. mdpi.comresearchgate.net
The degree of substitution (DS) of the DBCO moiety onto the polymer backbone is a critical parameter that can be controlled. For instance, in the synthesis of HA-DBCO, varying the equivalents of this compound relative to the HA carboxylic acid groups allowed for different degrees of functionalization. mdpi.com In another study focused on fabricating HA microgels, this compound was selected specifically to improve the water solubility of the HA-DBCO precursor, overcoming a key limitation of less hydrophilic DBCO-amine reagents and achieving a DS of up to 35%. mdpi.com
This linker is also used in the characterization of biomaterials. For example, researchers quantified the concentration of azide groups on modified alginate by reacting the polymer with an excess of Sulfo-DBCO-amine and measuring the decrease in DBCO absorbance. nih.gov This quantification is crucial for controlling the cross-linking density and, consequently, the mechanical properties of the resulting hydrogel depots for drug delivery. nih.gov These examples highlight the versatility of this compound in creating precisely engineered biomaterials for tissue regeneration. google.com
| Biomaterial | Modification Strategy | Cross-linker/Molecule | Research Goal | Key Finding |
| Hyaluronic Acid (HA) | Amidation reaction to attach this compound to HA's carboxyl groups. | Poly(N-isopropylacrylamide)-azide (PNIPAM-N3) | To create a thermoresponsive hydrogel for osteoarthritis management with improved stability. | The resulting HA-L-PNIPAM hydrogel showed significantly better resistance to enzymatic and oxidative degradation in vitro compared to commercial HA products. mdpi.comresearchgate.net |
| Hyaluronic Acid (HA) | DMTMM-mediated coupling of this compound to HA. | PEG-diazide | To synthesize HA-DBCO precursors for microfluidic fabrication of hydrogels via SPAAC. | Using the sulfo-derivative enhanced the water solubility of the HA precursor, enabling a degree of substitution up to 35%, which was a significant improvement over non-sulfonated DBCO linkers. mdpi.com |
| Alginate | Used as a reagent to quantify azide modification on the polymer. | N/A (quantification) | To determine the efficiency of azide functionalization on alginate for creating cross-linked hydrogel depots. | The reaction of Sulfo-DBCO-amine with azide-alginate allowed for accurate quantification of azide groups by measuring the decrease in UV absorbance of the DBCO moiety. nih.gov |
| Collagen | N/A (related chemistry) | Azide-PEG-collagen | To form an in-situ cross-linked hydrogel for corneal tissue engineering. | Strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO-collagen and azide-collagen created a stable, cell-encapsulating hydrogel matrix. google.com |
Research Applications of Sulfo Dbco Peg4 Amine Conjugates in Preclinical Studies
Development of Targeted Delivery Systems in Preclinical Research
In preclinical settings, Sulfo DBCO-PEG4-amine is instrumental in constructing delivery systems that can selectively target diseased cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. The linker's architecture is particularly suited for creating complex biomolecular conjugates for therapeutic research. chemimpex.combroadpharm.com
The development of antibody-drug conjugates (ADCs) is a primary application of this compound in preclinical cancer research. aacrjournals.orgmedchemexpress.com This linker is used to attach highly potent cytotoxic payloads to monoclonal antibodies (mAbs) that target tumor-associated antigens. The process often involves modifying the antibody's glycans or specific amino acid residues to introduce an azide (B81097) group. The this compound, pre-linked to a cytotoxic drug, is then "clicked" onto the azide-modified antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. aacrjournals.orgnih.gov
This copper-free click chemistry approach is advantageous as it avoids the use of potentially toxic copper catalysts, which is crucial when working with sensitive biological molecules like antibodies. broadpharm.comrsc.org The hydrophilic sulfo and PEG components of the linker help to improve the solubility and pharmacokinetic properties of the resulting ADC, which is critical as many potent payloads are hydrophobic. broadpharm.comaacrjournals.org Preclinical studies have demonstrated that ADCs constructed using this methodology can exhibit a desirable therapeutic index. aacrjournals.orgnih.gov For instance, a GPC2-targeting ADC for neuroblastoma was developed using a DBCO-PEG4-payload, which was conjugated to an azide-modified antibody. aacrjournals.org
| Feature | Role of this compound | Preclinical Significance |
| Conjugation Chemistry | Provides the DBCO group for copper-free SPAAC reaction with azide-modified antibodies. aacrjournals.orgmedchemexpress.com | Enables precise, site-specific attachment of payloads, leading to more homogeneous and well-defined ADCs. nih.gov |
| Solubility & Stability | The sulfo and PEG4 components enhance the aqueous solubility of the final ADC construct. broadpharm.comaxispharm.com | Overcomes challenges associated with hydrophobic payloads, improving the stability and formulation of the ADC. aacrjournals.org |
| Payload Delivery | Acts as a stable bridge connecting the antibody to the cytotoxic drug until it reaches the target cell. | Ensures the potent drug is delivered specifically to cancer cells, maximizing efficacy in preclinical models. aacrjournals.org |
This compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. glpbio.comnih.govnih.gov They consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. explorationpub.com
In the field of nanomedicine, this compound is used to functionalize the surface of nanocarriers like liposomes, polymers, and nanoparticles for targeted drug and gene delivery research. chemimpex.comthno.org The linker's terminal amine group can be used to attach it to the nanoparticle surface, leaving the DBCO group exposed for further modification. axispharm.com
This strategy allows for the attachment of targeting ligands, such as antibodies or peptides that have been modified with an azide group. nih.gov The copper-free click reaction provides a highly efficient and bioorthogonal method for conjugating these sensitive biological ligands to the nanoparticle surface without harsh reaction conditions. For example, mesoporous silica (B1680970) nanoparticles have been functionalized using this approach to attach antibodies targeting cancer cell markers like CD44 and EGFR, demonstrating enhanced cell-specific targeting in preclinical models. nih.gov The hydrophilic PEG4 spacer helps to improve the colloidal stability of the nanoparticles and minimize non-specific protein interactions in biological environments. frontiersin.org This surface modification is crucial for improving the circulation time and targeting capabilities of nanocarriers in vivo. chemimpex.com
Proteolysis Targeting Chimeras (PROTACs) Synthesis Strategies with this compound
Advanced Molecular Imaging Probes and Diagnostic Tools in Research
This compound is a key component in the preclinical development of next-generation molecular imaging probes. chemimpex.com Its ability to link imaging agents (like radioisotopes or fluorophores) to targeting vectors enables the creation of highly specific probes for diagnostic research. axispharm.comthno.org
In preclinical PET imaging, this compound facilitates the development of radiotracers for non-invasive visualization of biological processes. The DBCO group is particularly valuable for labeling with radiometals like Copper-64 (⁶⁴Cu). snmjournals.org Traditional radiolabeling can be complicated by the presence of non-radioactive metal catalysts, but the copper-free click reaction enabled by DBCO circumvents this issue. snmjournals.org
A common strategy involves creating a targeting molecule (e.g., a peptide or antibody) functionalized with an azide group. Separately, a chelator carrying the radioisotope (like ⁶⁴Cu) is conjugated to a DBCO-containing linker. The two components are then rapidly joined via SPAAC. snmjournals.org This method allows for the fast and efficient generation of radiolabeled probes. snmjournals.org Studies have shown that this approach can be used to create ⁶⁴Cu-labeled RGD peptides for imaging tumor angiogenesis, demonstrating prominent tumor uptake in mouse models. snmjournals.org The sulfo-group on the linker can improve the water solubility and biodistribution of the tracer. escholarship.org While one study noted that a [¹⁸F]Sulfo-DBCO tracer showed less nonspecific binding, it also ligated less efficiently than other DBCO variants, highlighting the need for careful optimization for each specific application. escholarship.org
For cellular and subcellular imaging, this compound is used to attach fluorescent dyes to biomolecules of interest. chemimpex.combroadpharm.com This allows researchers to track the localization and dynamics of proteins, nucleic acids, or other cellular components in biological studies. conju-probe.com The methodology is analogous to its other applications: a biomolecule is modified to contain an azide group, and the this compound linker, attached to a fluorescent dye via its amine terminus, is then "clicked" on. mdpi.com
This bioorthogonal reaction can be performed in complex biological media and even in living cells without disrupting normal cellular processes. conju-probe.com The high water solubility imparted by the sulfo and PEG components is beneficial, preventing the aggregation of labeled biomolecules, which can be a problem with hydrophobic fluorescent dyes. broadpharm.commdpi.com For example, this linker can be used to conjugate far-red fluorescent dyes like BP Fluor 647 to azide-containing biomolecules for imaging in a spectral region with low cellular autofluorescence. broadpharm.com This enables clear visualization and tracking, crucial for understanding biological pathways and the mechanisms of action of potential therapeutics in preclinical research. chemimpex.com
Biosensor and Surface-Based Diagnostic Platform Integration
The unique properties of this compound make it an effective reagent for modifying the surfaces of materials used in biosensors. chemimpex.com This functionalization can enhance the sensitivity and specificity of diagnostic platforms designed to detect biological analytes. chemimpex.com
In one preclinical study, researchers developed a surface-based biosensor to evaluate the binding affinity of modified proteins. A chlorotoxin (B612392) (CTX) peptide was modified with a DBCO group (mCTX) to assess its interaction with the Epidermal Growth Factor Receptor (EGFR), a key biomarker. The study demonstrated that the chemical modification, which enables the peptide to be "clicked" onto diagnostic or therapeutic agents, resulted in only a limited decrease in its binding affinity to the receptor. This highlights the utility of the DBCO linker in creating functional bioprobes for diagnostic platforms. nih.gov
| Ligand | Receptor | Binding Affinity (Kd) | Source |
|---|---|---|---|
| Chlorotoxin (CTX) | EGFR | 1.8 nM | nih.gov |
| DBCO-modified Chlorotoxin (mCTX) | EGFR | 3.6 nM | nih.gov |
Applications in Cell Biology and Tissue Engineering Research
This compound and similar DBCO-containing reagents are instrumental in cell surface engineering and fluorescent labeling, which are crucial for tracking cells and understanding biological processes. chemimpex.comacs.org The DBCO group's ability to react selectively with azide-tagged biomolecules allows for the precise modification of cell surfaces. aatbio.com This bioorthogonal reaction can be performed in living systems without interfering with native biochemical processes. aatbio.com
A key application is the attachment of functional molecules to cells to enhance their therapeutic potential or to study their interactions. For instance, research into pediatric brain tumor targeting involved conjugating a DBCO-PEG4-NHS ester to an anti-CD276 antibody (CD276Ab). mdpi.com This modification allowed the antibody to be "clicked" onto azide-functionalized nanoparticles for targeted delivery. The study quantified the number of DBCO groups successfully attached to each antibody, demonstrating precise control over the cell-targeting construct. mdpi.com
| Feeding Amount of NHS-PEG4-DBCO (eq. to primary amines) | Number of DBCO Groups Conjugated per Antibody | Source |
|---|---|---|
| 0.03 | ~1 | mdpi.com |
| 0.125 | ~2 | mdpi.com |
| 0.25 | ~3 | mdpi.com |
| 1.0 | ~7 | mdpi.com |
| 2.0 | ~9 | mdpi.com |
This method of cell surface engineering enables the attachment of various functional groups or nanoparticles to proteins for in-depth studies of protein structure and function. acs.orgaxispharm.com
In regenerative medicine, this compound is used to functionalize biocompatible scaffolds, such as hydrogels, which are widely used for tissue regeneration and repair. nih.govamazonaws.com These scaffolds can be engineered to mimic the natural extracellular matrix (ECM) and support cell growth. amazonaws.com
Preclinical research in osteoarthritis management has utilized this compound to create advanced, thermo-responsive hyaluronan (HA)-based hydrogels. nih.govmdpi.com In these studies, the amine group of this compound first reacts with the carboxylic acid groups on the HA backbone. mdpi.com Subsequently, the DBCO group on the linker reacts with an azide-terminated polymer, such as Poly(N-isopropylacrylamide) (PNIPAM-N3), via copper-free click chemistry. mdpi.com This process functionalizes the HA scaffold, significantly enhancing its resistance to enzymatic and oxidative degradation in vitro. nih.govresearchgate.net The degree of substitution (DS) of the DBCO linker onto the HA backbone can be controlled, allowing for the tuning of the hydrogel's properties. mdpi.com
| Hydrogel Formulation | This compound (eq. to COO⁻) | Resulting Degree of Substitution (DS₁) | Source |
|---|---|---|---|
| HA-L-PNIPAM 0.1 | 0.1 | 1.125% | mdpi.com |
| HA-L-PNIPAM 0.25 | 0.25 | 6.25% | mdpi.com |
| HA-L-PNIPAM 0.5 | 0.5 | 16.9% | mdpi.com |
This chemoselective functionalization of ECM-derived biomaterials enables the immobilization of bioactive molecules, creating a more effective scaffold for promoting tissue repair and integration, which is a key goal in tissue engineering. amazonaws.com
Analytical Characterization and Quality Assessment of Sulfo Dbco Peg4 Amine Conjugates
Spectroscopic Methodologies for Conjugate Verification
Spectroscopic techniques are fundamental for the initial verification of a successful conjugation between Sulfo DBCO-PEG4-amine and a target biomolecule. These methods provide evidence of covalent bond formation and the presence of the key chemical moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary tool for monitoring the progress of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The dibenzocyclooctyne (DBCO) group possesses a characteristic absorbance maximum (λmax) in the range of 308-310 nm. amazonaws.comthermofisher.comrsc.org Upon successful reaction with an azide-containing molecule to form a stable triazole linkage, this signature absorbance peak diminishes or disappears completely. thermofisher.comaatbio.com This change allows for real-time monitoring of the reaction kinetics and confirmation of DBCO consumption. thermofisher.com For instance, in the conjugation of Sulfo DBCO-amine, a λmax of 308 nm was used to track the reaction rate. amazonaws.com Researchers can monitor the decrease in absorbance at this wavelength over time to follow the progression of the conjugation. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful method for the structural confirmation of this compound conjugates, particularly for molecules like hyaluronic acid (HA). interchim.frvulcanchem.com Specific proton signals corresponding to the DBCO and PEG components can be identified in the spectrum of the conjugate. The aromatic protons of the DBCO moiety typically appear as a multiplet in the range of δ 6.8–7.7 ppm. vulcanchem.com The protons of the polyethylene (B3416737) glycol (PEG) linker are generally observed in the region of δ 3.2–4.7 ppm. interchim.frvulcanchem.com In a study involving the conjugation of this compound to HA, the chemical structure was confirmed by the appearance of these characteristic peaks. vulcanchem.com
| Proton Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| Aromatic protons (DBCO) | ~7.6 | interchim.fr |
| Aromatic protons (DBCO) | 6.8–7.7 | vulcanchem.com |
| HA-backbone/PEG-DBCO | 4.7–3.2 | interchim.fr |
| HA-backbone/PEG-DBCO | 4.7–2.7 | vulcanchem.com |
| PEG | ~2.6 | interchim.fr |
| N-acetyl glucosamine (B1671600) protons (HA) | ~2.0 | interchim.frvulcanchem.com |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides complementary information by detecting the vibrational frequencies of specific chemical bonds within the conjugate. The technique can confirm the presence of characteristic functional groups from both the this compound linker and the biomolecule. In the analysis of HA-DBCO conjugates, the appearance of a peak for aromatic C=C bending between 1750-1800 cm⁻¹ was noted. nih.gov Following the click chemistry reaction with an azide-modified partner, the disappearance of the azide (B81097) stretching peak, typically found around 2100 cm⁻¹, and the appearance of new signals, such as C-N stretching between 1240-1260 cm⁻¹, indicate successful triazole ring formation. nih.gov
Chromatographic Separation Techniques for Conjugate Purification
Following the conjugation reaction, the reaction mixture contains the desired conjugate, unreacted biomolecules, and excess this compound linker. Chromatographic techniques are essential for isolating the purified conjugate from these impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used method for the purification of this compound conjugates. amazonaws.com This technique separates molecules based on their hydrophobicity. A common setup involves a C18 column and a linear gradient of an organic solvent, such as acetonitrile (B52724), in water. amazonaws.comoup.com For example, the purification of a DBCO-PEG4-Amine derivative was achieved using a linear solvent gradient of 5–65% acetonitrile over 30 minutes. amazonaws.com The elution of the different components is monitored, often by UV absorbance, allowing for the collection of the purified conjugate fraction.
Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography separates molecules based on their size. It is particularly effective for removing small molecules, like the unreacted DBCO linker, from the much larger bioconjugate. interchim.frnih.gov SEC is also valuable for analyzing the molecular weight distribution of the conjugate and detecting any aggregation. For instance, after conjugation, the reaction mixture can be purified by size-exclusion chromatography to separate the high-molecular-weight conjugate from low-molecular-weight reactants and byproducts. nih.gov
| Technique | Column | Mobile Phase Gradient | Application | Reference |
|---|---|---|---|---|
| Semi-preparative RP-HPLC | C18 | Linear gradient of 5–95% acetonitrile in water over 45 minutes | Purification of a mPEG24-NHS ester and DBCO-PEG4-Amine reaction product | amazonaws.com |
| Semi-preparative RP-HPLC | C18 | Linear gradient of 5–65% acetonitrile in water over 30 minutes | Purification of a PEG5K-SVA and DBCO-PEG4-Amine reaction product | amazonaws.com |
| Analytical HIC | Not specified | Linear gradient of 0–60% solvent B over 60 minutes | Analysis of conjugation efficiency | amazonaws.com |
| Size-Exclusion Chromatography | Superdex 200 | Not specified, 0.5 mL/min flow rate | Purification of DM1-Peg4-dbco antibody conjugate | vulcanchem.com |
Mass Spectrometric Approaches for Molecular Analysis of Conjugates
Mass spectrometry (MS) is an indispensable tool for the precise molecular weight determination of this compound conjugates, thereby confirming the successful covalent attachment of the linker to the biomolecule.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS
MALDI-TOF MS is frequently used to analyze large biomolecules like proteins and their conjugates. nih.govnih.gov This technique provides the molecular weight of the intact conjugate. A clear shift in the molecular weight from the unconjugated biomolecule to the conjugate confirms the addition of the this compound moiety. nih.gov For example, the conjugation of a DBCO-PEG4-NHS ester to bovine serum albumin (BSA) was confirmed by MALDI-TOF analysis, which indicated the introduction of approximately six DBCO residues per BSA molecule. nih.gov
Electrospray Ionization (ESI) MS
Electrospray ionization mass spectrometry is another soft ionization technique suitable for the analysis of bioconjugates. ESI-MS can be coupled with liquid chromatography (LC-MS) to provide separation and mass analysis simultaneously. This is particularly useful for analyzing complex reaction mixtures and confirming the identity of the purified product. amazonaws.com The characterization of a linker synthesized from DBCO-PEG4-Amine was confirmed by LC-MS, with the observed mass matching the calculated mass. amazonaws.com
Quantification of Conjugation Efficiency and Degree of Labeling in Research
Beyond qualitative confirmation, it is crucial to quantify the efficiency of the conjugation reaction and determine the average number of this compound molecules attached to each biomolecule, known as the degree of labeling (DOL).
UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation
The DOL of a protein conjugate can be determined using UV-Vis spectroscopy by measuring the absorbance at two key wavelengths: 280 nm (for the protein) and ~309 nm (for the DBCO group). thermofisher.comabberior.rocks The concentrations of the protein and the DBCO moiety can be calculated using their respective molar extinction coefficients. The DOL is then calculated as the molar ratio of the DBCO linker to the protein. interchim.frabberior.rocks A correction factor is often applied to the protein's absorbance at 280 nm to account for the contribution from the DBCO chromophore at that wavelength. thermofisher.com
Chromatography and Electrophoresis for Conjugation Efficiency
The efficiency of the conjugation can also be assessed by chromatographic and electrophoretic methods. Analytical hydrophobic interaction chromatography (HIC) can be used to separate and quantify the unconjugated, mono-conjugated, and multi-conjugated species. amazonaws.com Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is another common technique. aatbio.com The covalent attachment of the this compound linker results in an increase in the molecular weight of the biomolecule, leading to a noticeable shift in its migration on the gel. uzh.ch By analyzing the band intensities, the conjugation efficiency can be quantified. amazonaws.com
Challenges and Future Perspectives in Sulfo Dbco Peg4 Amine Research
Addressing Scalability and Synthesis Challenges for Complex Bioconjugates
One specific challenge arises from the inherent properties of the DBCO group itself. While essential for the copper-free click reaction, the hydrophobicity of the DBCO moiety can lead to solubility issues and aggregation, particularly when functionalizing nanoparticles. acs.org This necessitates careful optimization of reaction conditions to maintain the colloidal stability of the resulting conjugates. acs.org Furthermore, steric hindrance can be a significant factor, especially when conjugating larger molecules. For instance, the relatively high molecular weight of DBCO-sulfo-PEG4-amine has been hypothesized to cause steric hindrance that limits its reactivity with the carboxylates of hyaluronic acid, resulting in a lower degree of substitution. mdpi.com
Future efforts to address these challenges will likely focus on optimizing synthesis protocols, exploring alternative activation chemistries, and designing linker variants with improved solubility and reduced steric hindrance. The development of more robust purification techniques will also be critical to ensure the homogeneity and quality of the final bioconjugate products.
Innovations in Multi-Functional and Orthogonal Bioconjugation Systems Utilizing Sulfo DBCO-PEG4-amine
The advancement of bioconjugation technology is moving towards the creation of multi-functional systems, where different molecules can be attached to a central scaffold with high specificity. This compound is a key player in this field due to its participation in bioorthogonal "click" chemistry. axispharm.combroadpharm.com This allows for the sequential or simultaneous attachment of various moieties, such as imaging agents, targeting ligands, and therapeutic payloads, onto a single construct. mdpi.comnih.gov
A significant area of innovation lies in the development of orthogonal bioconjugation strategies. These systems employ multiple, non-interacting chemical reactions to modify a biomolecule at different sites. For example, a protein could be engineered to contain both an azide (B81097) group for reaction with a DBCO-functionalized molecule and a thiol group for a separate maleimide-based conjugation. nih.gov This approach enables the precise assembly of complex bioconjugates with defined stoichiometry and spatial orientation.
Researchers are actively exploring the combination of strain-promoted azide-alkyne cycloaddition (SPAAC), for which this compound is a reagent, with other bioorthogonal reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction. mdpi.com This allows for the creation of dual-labeled probes and multifunctional therapeutic agents. For instance, a CRISPR/Cas9 protein was multi-functionalized by conjugating one molecule via an azide-DBCO reaction and another via cysteine-maleimide chemistry, creating a self-delivered nanomedicine platform for combinatorial therapy. nih.gov The development of such multi-functional and orthogonal systems holds immense promise for creating next-generation diagnostics and therapeutics with enhanced efficacy and specificity.
Development of Novel Linker Architectures and Reactivity Modulations in Research
Current research is exploring the impact of linker design on the in vivo properties of bioconjugates. researchgate.net Studies have shown that even subtle changes in the linker structure, such as the position of a PEG unit, can have a dramatic effect on pharmacokinetic properties. researchgate.netacs.org For example, branched linker designs have demonstrated improvements in pharmacokinetic behavior and enhanced in vivo efficacy compared to linear arrangements. researchgate.net
Furthermore, modulating the reactivity of the functional groups within the linker is an active area of investigation. This includes developing linkers with different release mechanisms, such as cleavable linkers that are sensitive to the tumor microenvironment (e.g., pH, enzymes) or non-cleavable linkers that release the payload upon lysosomal degradation of the antibody. rsc.org The amine group on this compound allows for its incorporation into various linker constructs through stable amide bonds, providing a versatile anchor point for further chemical modification. broadpharm.commedkoo.com Future linkers may incorporate features that allow for triggered release of the payload in response to specific biological cues, further enhancing the targeted delivery of therapeutics.
Emerging Research Areas and Unexplored Applications of this compound Chemistry
The versatility of this compound opens up a wide range of emerging research areas and potential applications beyond its current uses. Its role as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker is one such promising avenue. glpbio.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. glpbio.com The properties of this compound make it a suitable component for synthesizing these complex molecules.
Another burgeoning area is the surface modification of materials for biosensing applications. chemimpex.com By immobilizing biomolecules onto sensor surfaces using this compound, it is possible to enhance the sensitivity and specificity of diagnostic devices. This could lead to the development of novel platforms for detecting disease biomarkers or environmental contaminants.
The use of this compound in the construction of nucleic acid-based nanoparticles and drug delivery systems is also an area of active exploration. google.com Its ability to participate in efficient "click" ligations can be used to assemble and functionalize DNA or RNA scaffolds, creating modular and highly stable structures for therapeutic and diagnostic purposes. google.com
Furthermore, the application of bioorthogonal chemistry, including reactions involving this compound, in the development of radiopharmaceuticals for imaging and therapy is rapidly expanding. mdpi.comresearchgate.net Site-specific conjugation of radioisotopes to targeting molecules can lead to agents with improved in vivo performance and reduced off-target toxicity. acs.org As our understanding of disease biology deepens, the ability to create precisely engineered bioconjugates using tools like this compound will be instrumental in developing the next generation of targeted medicines and diagnostics.
Q & A
Q. What is the recommended protocol for preparing Sulfo DBCO-PEG4-amine stock solutions in aqueous environments?
Dissolve this compound in ultrapure water or phosphate-buffered saline (PBS) at 0.1 M concentration, as higher concentrations may lead to aggregation. Vortex gently for 5–10 minutes and filter through a 0.22 µm membrane to remove particulates. For organic-phase reactions, dissolve in anhydrous DMSO or DMF at 10 mM, ensuring moisture-free conditions to prevent hydrolysis of the DBCO group .
Q. How do researchers determine the optimal molar ratio for conjugating this compound to azide-functionalized proteins?
Perform pilot reactions using a 1:1 to 1:3 molar ratio (DBCO:azide) in PBS (pH 7.4) at 4°C for 2–4 hours. Monitor reaction progress via SDS-PAGE with copper-free click chemistry visualization (e.g., fluorescent azide probes). Adjust ratios based on target protein availability and reaction efficiency, ensuring excess DBCO does not interfere with downstream assays .
Q. What are the critical storage conditions to maintain this compound stability over long-term experiments?
Store lyophilized powder at –20°C in a desiccator under argon to prevent oxidation and hydrolysis. For short-term use (≤1 week), prepare aliquots in anhydrous DMSO and store at –80°C. Avoid repeated freeze-thaw cycles, as PEG4 chains may degrade, reducing solubility and reactivity .
Advanced Research Questions
Q. How can researchers troubleshoot low conjugation efficiency when using this compound in aqueous vs. organic reaction environments?
In aqueous systems, verify pH stability (optimum pH 7.0–8.5) and avoid competing nucleophiles (e.g., Tris buffers). For hydrophobic substrates, pre-dissolve this compound in DMSO (≤10% v/v) and gradually add to the reaction mixture to maintain solubility. Use MALDI-TOF or LC-MS to confirm DBCO-azide adduct formation and quantify unreacted starting material .
Q. What experimental strategies can reconcile discrepancies in reported purity levels (95% vs. >98%) of this compound across suppliers?
Validate purity using orthogonal methods: (1) HPLC with UV detection at 309 nm (DBCO absorbance), (2) quantitative NMR to assess PEG4 chain integrity, and (3) mass spectrometry to detect hydrolyzed byproducts. For critical applications (e.g., in vivo studies), perform batch-specific quality control to ensure ≥98% purity .
Q. How can this compound be integrated into PROTAC synthesis while ensuring E3 ligase and target protein binding domains remain functional?
Use a stepwise conjugation approach: (1) Attach this compound to the E3 ligase ligand via NHS-ester chemistry, (2) conjugate the DBCO moiety to an azide-functionalized target protein binder, and (3) validate ternary complex formation via surface plasmon resonance (SPR) or cellular degradation assays. Ensure PEG4 spacers do not sterically hinder ubiquitination .
Q. What analytical methods are most effective for characterizing this compound-modified biomaterials like hydrogels or nanoparticles?
Employ FT-IR to confirm triazole ring formation (peak ~1,450 cm⁻¹) and XPS to quantify sulfur content from the sulfonate group. For hydrogels, use rheometry to assess crosslinking density and SEM to visualize nanostructure. For nanoparticles, perform DLS and zeta potential measurements to evaluate size and surface charge post-modification .
Methodological Notes
- Data Contradiction Analysis : Address solubility discrepancies (e.g., aqueous vs. organic solubility claims) by testing vendor-specific formulations under controlled conditions .
- Experimental Design : Include negative controls (e.g., reactions without azide or DBCO) to distinguish nonspecific binding in conjugation assays .
- Safety Protocols : Use fume hoods when handling powdered this compound to avoid inhalation, and neutralize waste with 1 M NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
